molecular formula C21H21ClFNO3S B2558997 (7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(1-(4-fluorophenyl)cyclopropyl)methanone CAS No. 2034609-39-5

(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(1-(4-fluorophenyl)cyclopropyl)methanone

Cat. No.: B2558997
CAS No.: 2034609-39-5
M. Wt: 421.91
InChI Key: UAZGGPRAKLQEQD-UHFFFAOYSA-N
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Description

(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(1-(4-fluorophenyl)cyclopropyl)methanone is a synthetic chemical compound for research applications. Its core structure incorporates a 1,4-thiazepane-1,1-dioxide moiety linked to a cyclopropyl ketone, a feature seen in compounds investigated for central nervous system (CNS) targets . The specific biological activity, mechanism of action, and primary research applications for this molecule are compound-specific and must be determined through experimental validation. Researchers are encouraged to consult the primary scientific literature for detailed pharmacological and toxicological studies. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

[7-(2-chlorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-[1-(4-fluorophenyl)cyclopropyl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClFNO3S/c22-18-4-2-1-3-17(18)19-9-12-24(13-14-28(19,26)27)20(25)21(10-11-21)15-5-7-16(23)8-6-15/h1-8,19H,9-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAZGGPRAKLQEQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCS(=O)(=O)C1C2=CC=CC=C2Cl)C(=O)C3(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClFNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(1-(4-fluorophenyl)cyclopropyl)methanone is a synthetic organic molecule that has garnered attention in the field of medicinal chemistry due to its complex structure and potential biological applications. This compound belongs to the class of thiazepane derivatives, which are known for their diverse pharmacological effects, including antimicrobial, anticancer, and neuropharmacological activities.

Chemical Structure and Properties

The molecular formula of this compound is C17H16ClNO3SC_{17}H_{16}ClNO_3S, with a molecular weight of approximately 371.82 g/mol. Its structure features a thiazepane ring, a dioxido group, and various aromatic substituents that contribute to its biological activity.

PropertyValue
Molecular FormulaC17H16ClNO3SC_{17}H_{16}ClNO_3S
Molecular Weight371.82 g/mol
Structural FeaturesThiazepane ring, dioxido group
Biological ActivityAntimicrobial, anticancer

The biological activity of this compound is likely linked to its structural features that enable interactions with specific biological targets. The thiazepane ring may facilitate binding to protein targets, while the chlorophenyl and fluorophenyl groups can enhance lipophilicity, potentially improving cellular uptake and bioavailability.

Research indicates that compounds with similar structural characteristics often exhibit inhibitory effects on various enzymes and receptors involved in disease pathways. For instance, structure-activity relationship (SAR) analyses suggest that modifications in the aromatic substituents can significantly influence the compound's pharmacological profile.

Antimicrobial Activity

Studies have demonstrated that thiazepane derivatives possess notable antimicrobial properties. The compound's ability to inhibit bacterial growth has been attributed to its interaction with bacterial cell membranes and essential metabolic pathways.

Anticancer Activity

In vitro evaluations have shown that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism may involve apoptosis induction through mitochondrial pathways or inhibition of key signaling pathways involved in cell proliferation.

Case Studies

  • Inhibition of Tyrosinase : A related study explored the inhibitory effects of thiazepane derivatives on tyrosinase (TYR), an enzyme involved in melanin biosynthesis. The compound demonstrated significant inhibitory activity with an IC50 value comparable to established inhibitors .
  • Antioxidant Properties : The antioxidant activity was assessed using the ABTS radical scavenging assay, revealing that the compound effectively quenches free radicals, indicating potential protective effects against oxidative stress .

Comparison with Similar Compounds

Key Substituent Comparisons:

Compound Name Core Structure Aromatic Substituents Functional Groups Bioactivity Context
Target Compound 1,4-Thiazepane-1,1-dioxide 2-Chlorophenyl, 4-Fluorophenyl Methanone, Cyclopropane Hypothesized enzyme/receptor modulation (e.g., kinase or protease inhibition)
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone 1,2,4-Triazole 2,4-Difluorophenyl, Phenylsulfonyl Thioether, Ethanedione Antimicrobial or antifungal activity (common for triazole derivatives)
Plant-derived biomolecules Varied (e.g., alkaloids, terpenoids) Halogenated or oxygenated aromatics Cyclopropane (rare) Insecticidal or growth-regulatory effects

Structural Insights :

  • Halogenation: The 2-chlorophenyl and 4-fluorophenyl groups in the target compound may enhance lipophilicity and binding affinity compared to non-halogenated analogues, as seen in sulfonamide-containing triazoles .
  • Cyclopropane: The strained cyclopropane ring could impart metabolic stability, a feature exploited in bioactive molecules like synthetic cannabinoids or protease inhibitors.

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